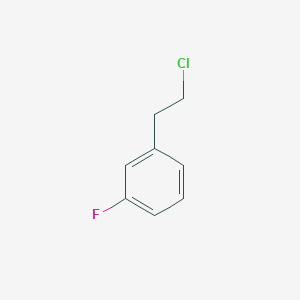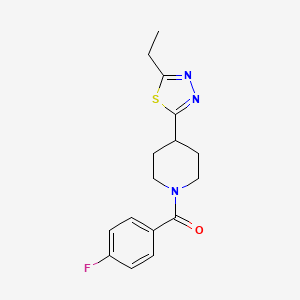
Benzene, 1-(2-chloroethyl)-3-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzene, (2-chloroethyl)-” is also known as β-Phenethyl chloride, β-Phenylethyl chloride, (β-Chloroethyl)benzene, (2-Chloroethyl)benzene, Phenethyl chloride, 1-Chloro-2-phenylethane, 2-Phenyl-1-chloroethane, and 2-Phenylethyl chloride . It has a molecular formula of C8H9Cl and a molecular weight of 140.610 .
Molecular Structure Analysis
The molecular structure of “Benzene, (2-chloroethyl)-” can be viewed as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
“Benzene, (2-chloroethyl)-” is a clear, colorless liquid with an aromatic odor . It has a flash point of 66°C . The density of this compound at 15°C is 0.8787 g/cm³ .
Wissenschaftliche Forschungsanwendungen
Progressive Direct Iodination
The research on derivatives of benzene, such as 1-(2-chloroethyl)-3-fluoro-benzene, includes the study of progressive direct iodination techniques for sterically hindered alkyl-substituted benzenes. This process allows for the selective and effective iodination of benzene rings, introducing iodine atoms at the most electron-rich and sterically less hindered positions. This method's significance lies in its ability to modify benzene derivatives for various chemical synthesis applications, enhancing their reactivity and utility in organic chemistry S. Stavber, Petra Kralj, M. Zupan, 2002.
Fluorophore Development
Benzene derivatives are foundational in developing green fluorophores with high fluorescence emission, photostability, and significant Stokes shifts. These compounds, such as those based on 1-(2-chloroethyl)-3-fluoro-benzene structures, are crucial in creating new imaging materials for biological and medical research. Their application extends to producing solvent- and pH-independent fluorophores that are solid-state emissive and water-soluble, facilitating diverse scientific investigations in fields like biochemistry and cell biology Teruo Beppu, Kosuke Tomiguchi, A. Masuhara, Yong‐Jin Pu, H. Katagiri, 2015.
Photoreaction Studies
Research on benzene compounds' photoreaction capabilities, including those with 1-(2-chloroethyl)-3-fluoro-benzene, has led to insights into the facile formation of complex organic structures like tetracyclo[3.3.0.02,8]octanes. These studies contribute to understanding the mechanisms underlying chemical reactions induced by light, which is crucial for developing new photoreactive materials or processes in synthetic organic chemistry M. Drew, A. Gilbert, P. Rodwell, 1985.
Catalysis Research
Benzene derivatives play a significant role in catalysis research, where compounds like 1-(2-chloroethyl)-3-fluoro-benzene are explored for their potential as catalysts in oxidation reactions. Studies have shown that tetranuclear copper(ii)-Schiff-base complexes derived from similar compounds can act as active catalysts for the oxidation of hydrocarbons such as cyclohexane and toluene. These findings have implications for developing more efficient and sustainable chemical processes in industries ranging from pharmaceuticals to energy P. Roy, M. Manassero, 2010.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFVSLTAQBJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2769482.png)

![N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide](/img/structure/B2769485.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2769486.png)
![8-[benzyl(methyl)amino]-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2769487.png)

![[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2769490.png)


![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2769495.png)

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2769497.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2769501.png)
